Cas no 1365936-46-4 ((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is a chiral pyrrolidine derivative featuring a pyrimidine substituent at the 1-position and an amine group at the 3-position. The (S)-configuration ensures stereochemical specificity, making it valuable for asymmetric synthesis and pharmaceutical applications. The hydrochloride salt enhances stability and solubility, facilitating handling and formulation. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other biologically active molecules. Its rigid pyrrolidine scaffold and pyrimidine moiety contribute to strong binding affinity in target interactions. High purity and well-defined stereochemistry make it suitable for research in drug discovery and development.
(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride structure
1365936-46-4 structure
Product name:(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
CAS No:1365936-46-4
MF:C8H13ClN4
Molecular Weight:200.66861987114
CID:4787473

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
    • (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
    • (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
    • インチ: 1S/C8H12N4.ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;/h1,3,6-7H,2,4-5,9H2;1H/t7-;/m0./s1
    • InChIKey: RJGQFJPPTOGYIE-FJXQXJEOSA-N
    • SMILES: Cl.N1(C2C=CN=CN=2)CC[C@@H](C1)N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • トポロジー分子極性表面積: 55

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM500862-1g
(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-aminehydrochloride
1365936-46-4 97%
1g
$558 2023-01-10
Fluorochem
075839-1g
3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
1365936-46-4
1g
£416.00 2022-03-01

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 関連文献

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochlorideに関する追加情報

Introduction to (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride (CAS No. 1365936-46-4)

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1365936-46-4, this compound represents a critical intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a pyrimidine ring and a chiral pyrrolidine moiety, make it a valuable candidate for exploring novel therapeutic applications.

The< strong>pyrimidine moiety is a fundamental scaffold in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. In particular, pyrimidine derivatives have been extensively studied for their potential in antiviral, anticancer, and anti-inflammatory applications. The incorporation of a< strong>pyrrolidin-3-amine group into this structure enhances its pharmacological profile by introducing additional binding sites and improving solubility characteristics.

The chiral center at the< strong>3-position of the pyrrolidine ring is a key feature that influences the compound's stereochemistry and, consequently, its biological activity. Chiral drugs often exhibit distinct pharmacological properties compared to their racemic counterparts, making the precise control of stereochemistry essential for optimizing therapeutic efficacy. The< strong>(3S)-configuration of this compound suggests that it has been carefully designed to maximize its interactions with biological targets while minimizing potential side effects.

In recent years, there has been growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in various disease pathways. The< strong>pyrimidin-4-yl group in this compound provides a versatile platform for designing molecules that can disrupt specific PPIs. For instance, studies have shown that pyrimidine-based inhibitors can effectively modulate the activity of kinases and other enzymes involved in cancer progression. The< strong>hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for preclinical and clinical studies.

The compound's potential applications extend beyond oncology. Emerging research suggests that< strong>(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride may have therapeutic benefits in neurological disorders. The ability of pyrimidine derivatives to cross the blood-brain barrier has opened new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the chiral nature of the compound may allow for targeted interactions with specific receptors or enzymes in the central nervous system.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been performed using< strong>(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride as a lead molecule to identify novel binding pockets on target proteins. These studies have revealed promising interactions with enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders such as diabetes.

The synthesis of< strong>(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including asymmetric catalysis and flow chemistry, have been employed to optimize the production process. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.

Evaluation of the pharmacokinetic properties of this compound is crucial for determining its suitability for therapeutic use. Preliminary studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The hydrochloride salt form enhances water solubility, which is essential for oral administration and intravenous delivery.

The safety profile of< strong>(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is under active investigation through comprehensive toxicological studies. These assessments aim to establish safe dosage ranges and identify any potential adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are facilitating rapid progress in understanding the compound's toxicity profile.

In conclusion, (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride (CAS No. 1365936-46-4) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive molecule for exploring new therapeutic interventions across multiple disease areas. Continued research and development efforts are expected to unlock its full potential in addressing unmet medical needs.

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